molecular formula C11H8ClN3 B8313063 2-Chloro-3-(propargylamino)quinoxaline

2-Chloro-3-(propargylamino)quinoxaline

Cat. No.: B8313063
M. Wt: 217.65 g/mol
InChI Key: OJNACOCWOMGESB-UHFFFAOYSA-N
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Description

2-Chloro-3-(propargylamino)quinoxaline is a useful research compound. Its molecular formula is C11H8ClN3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

3-chloro-N-prop-2-ynylquinoxalin-2-amine

InChI

InChI=1S/C11H8ClN3/c1-2-7-13-11-10(12)14-8-5-3-4-6-9(8)15-11/h1,3-6H,7H2,(H,13,15)

InChI Key

OJNACOCWOMGESB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 g of 2,3-dichloroquinoxaline, 4.5 ml of propargylamine, 10.5 ml of triethylamine in 50 ml of ethanol is refluxed for 4 h. After evaporating under vacuum the resulting mixture, the residue is chromatographed on SiO2 (eluent: CH2Cl2) thereby obtaining 7.0 g of 2-chloro-3-(propargylamino)quinoxaline (IR (KBr): 3441, 3282, 1518 cm-1). This product is then added with 10 ml of concentrated sulphuric acid and the resulting mixture is stirred at 90° C. for 1 h. After cooling down and cautiously neutralizing with aqueous NaOH, the resulting precipitate is filtered under vacuum, washed, dried, decolorized and recrystallized from dimethylformamide, thereby obtaining 2.4 g of 1-methylimidazo[1,2-a]quinoxaline-4(5H)-one (m.p. >300° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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